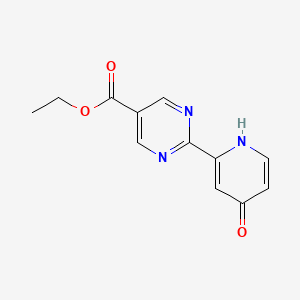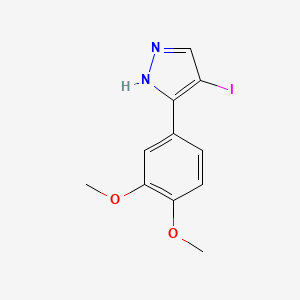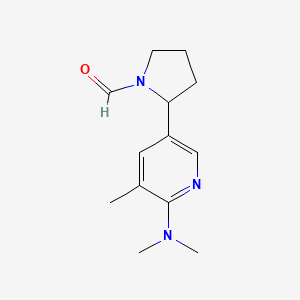
2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the dimethylamino group through a nucleophilic substitution reaction. The pyrrolidine ring can be constructed via cyclization reactions, and the carbaldehyde group is often introduced through formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to optimize yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.
化学反应分析
Types of Reactions
2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: Formation of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring can enhance the compound’s binding affinity to target proteins. The carbaldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-methanol
- 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carboxylic acid
- 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-amine
Uniqueness
2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of the carbaldehyde group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a valuable compound for research and industrial applications.
属性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
2-[6-(dimethylamino)-5-methylpyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-10-7-11(8-14-13(10)15(2)3)12-5-4-6-16(12)9-17/h7-9,12H,4-6H2,1-3H3 |
InChI 键 |
WTHHWSCVNBTQRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N(C)C)C2CCCN2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





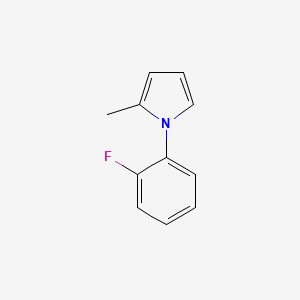

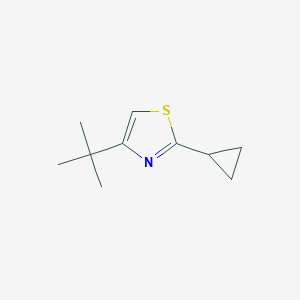
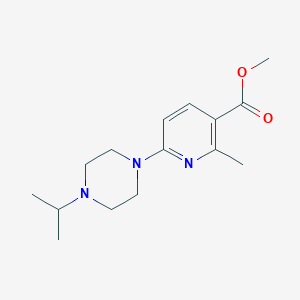

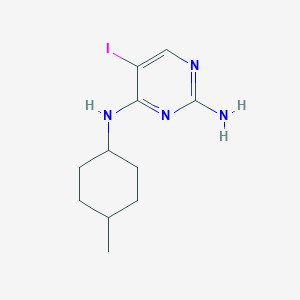
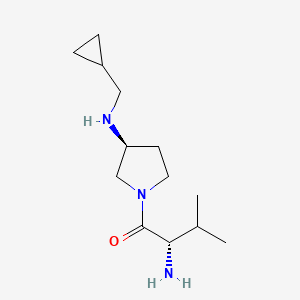
![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)
